An In-depth Technical Guide to 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine: Properties, Synthesis, and Applications in Drug Discovery
Forward
The pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a bioisostere of purine and a versatile template for the design of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine . While direct experimental data for this compound is limited in the public domain, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. Our objective is to illuminate the physicochemical properties, reactivity, potential synthetic routes, and applications of this compound, thereby empowering further investigation and innovation.
Molecular Structure and Physicochemical Properties
4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position, a phenyl group at the 6-position, and the tautomeric proton at the 5-position of the pyrrole ring dictates its unique chemical personality.
Structural Details
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IUPAC Name: 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
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CAS Number: 875340-50-4
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Molecular Formula: C₁₂H₈ClN₃
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Molecular Weight: 229.67 g/mol
Predicted and Extrapolated Physical Properties
The following table summarizes the key physical properties. It is important to note that these are largely extrapolated from data on the unsubstituted 4-chloro-5H-pyrrolo[3,2-d]pyrimidine and related structures, as specific experimental data for the title compound is not widely available.
| Property | Predicted/Extrapolated Value | Remarks and Supporting Evidence |
| Appearance | Off-white to pale yellow solid | Based on the appearance of related pyrrolopyrimidine derivatives.[1] |
| Melting Point | >150 °C (with decomposition) | The parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, exhibits a melting point above 150 °C with decomposition.[2] The addition of a phenyl group may alter this, but high thermal stability is expected. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (DMSO, DMF, Ethanol) | This solubility profile is characteristic of many heterocyclic compounds, including the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3] |
| Stability | Stable under normal storage conditions. Sensitive to strong acids and bases. | The pyrrolopyrimidine core is generally stable, but the chloro-substituent can be susceptible to hydrolysis under harsh acidic or basic conditions.[4] |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is dominated by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chlorine atom at the C4 position. This makes the compound an excellent substrate for a variety of synthetic transformations, positioning it as a valuable intermediate in medicinal chemistry.
Key Reaction Pathways
The primary sites of reactivity are the C4-chloro substituent and the N5-H of the pyrrole ring. The C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone for building molecular diversity from the pyrrolopyrimidine scaffold. Acid-promoted amination reactions, for instance, have been shown to proceed efficiently, even in aqueous media for related systems.[5]
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Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is a versatile handle for Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions.[4] These methodologies allow for the introduction of aryl, heteroaryl, and other carbon-based substituents at the C4 position, further expanding the chemical space accessible from this intermediate.
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N-H Functionalization: The pyrrole nitrogen can be alkylated, arylated, or protected using standard protocols, allowing for fine-tuning of the molecule's steric and electronic properties.
Figure 1: A diagram illustrating the primary reaction pathways of 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine.
Proposed Synthetic Pathway
A plausible synthetic route to 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine can be conceptualized based on established methodologies for constructing the pyrrolopyrimidine core. A common strategy involves the initial formation of a substituted pyrrole, followed by cyclization to form the pyrimidine ring, and subsequent chlorination.
Step-by-Step Synthetic Workflow
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Pyrrole Formation: A substituted pyrrole precursor bearing the phenyl group at the desired position is synthesized. This can often be achieved through multi-component reactions or classical named reactions for pyrrole synthesis.
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Pyrimidine Ring Annulation: The pyrrole intermediate is then subjected to a cyclization reaction to construct the fused pyrimidine ring. This typically involves reaction with a formamide equivalent or a similar one-carbon synthon to form the pyrimidinone.
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Chlorination: The resulting pyrrolo[3,2-d]pyrimidin-4-one is then chlorinated to yield the final product. A common and effective reagent for this transformation is phosphoryl chloride (POCl₃).[2]
Figure 2: A proposed workflow for the synthesis of 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine.
Spectroscopic Characterization
While a definitive experimental spectrum for 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is not publicly available, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Pyrrole Protons: Expect signals for the protons on the pyrrole ring, with their chemical shifts influenced by the adjacent phenyl group and the fused pyrimidine ring.
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Phenyl Protons: A set of multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the phenyl group.
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N-H Proton: A broad singlet, typically downfield, corresponding to the pyrrole N-H proton. This signal would be exchangeable with D₂O.
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Pyrimidine Proton: A singlet for the proton on the pyrimidine ring.
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¹³C NMR:
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Distinct signals for each of the 12 carbon atoms. The carbon attached to the chlorine atom will appear in the pyrimidine region. The phenyl carbons will have characteristic shifts, and the pyrrole carbons will be in their expected range.
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Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 229.67.
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Isotopic Pattern: A characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope.
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Fragmentation: Fragmentation patterns may include the loss of HCl or cleavage of the phenyl group.
Infrared (IR) Spectroscopy
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N-H Stretch: A characteristic absorption band for the N-H bond of the pyrrole ring, typically in the range of 3200-3400 cm⁻¹.
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C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹.
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C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring systems.
Applications in Drug Development
The pyrrolo[3,2-d]pyrimidine scaffold is of significant interest in drug discovery due to its structural similarity to purines, allowing it to interact with a variety of biological targets. The title compound, with its reactive chloro-handle and phenyl substituent, is a prime candidate for the development of novel therapeutics.
A Versatile Scaffold for Kinase Inhibitors
Numerous pyrrolopyrimidine derivatives have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1][3] The 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine core can be elaborated through the reactions described in Section 2 to generate libraries of compounds for screening against kinase targets. The phenyl group can provide important hydrophobic interactions within the kinase active site, while modifications at the C4 position can be used to tune selectivity and potency.
Figure 3: The role of 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine as a versatile scaffold in drug discovery.
Potential in Other Therapeutic Areas
Beyond kinase inhibition, pyrrolopyrimidine derivatives have shown promise as antibacterial, antiviral, and anti-inflammatory agents.[8][9] The unique electronic and steric properties of 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine make it an attractive starting point for exploring these and other therapeutic applications. The phenyl group, for instance, can be further functionalized to modulate biological activity and pharmacokinetic properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine. Based on data for the related 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, the following hazards should be considered[10]:
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Toxicity: May be toxic if swallowed.
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Irritation: Can cause skin and serious eye irritation.
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine represents a promising, albeit understudied, building block for the synthesis of novel, biologically active compounds. Its key features—a privileged pyrrolopyrimidine core, a reactive C4-chloro handle, and a modifiable phenyl group—make it a highly attractive scaffold for medicinal chemists. While direct experimental data remains to be fully elucidated, this guide provides a solid foundation based on established chemical principles and data from closely related analogs. It is our hope that this technical overview will stimulate further research into the synthesis, characterization, and application of this intriguing molecule, ultimately leading to the discovery of new therapeutic agents.
References
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PMC. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]
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Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
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PMC. (n.d.). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]
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ResearchGate. (2025, June 25). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]
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ResearchGate. (2021, November 30). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Retrieved from [Link]
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National Institutes of Health. (n.d.). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Retrieved from [Link]
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Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Retrieved from [Link]
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